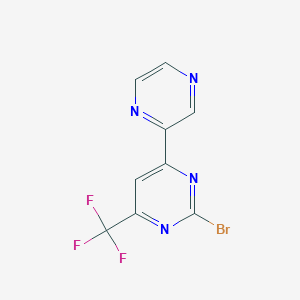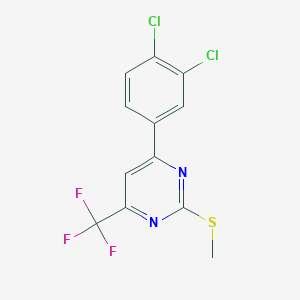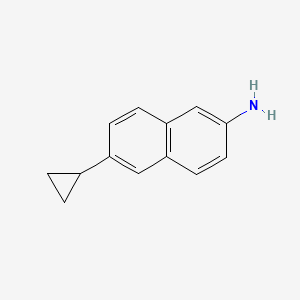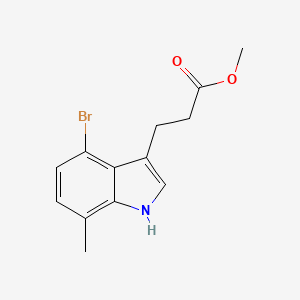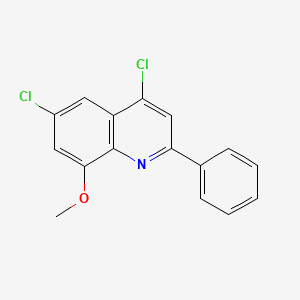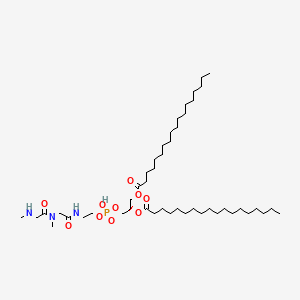
DSPE-Polysarcosine100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-Polysarcosine100: is an amine-functionalized hydrophilic polymer. It is a polysarcosine-labeled form of 1,2-distearoyl-rac-glycero-3-phosphoethanolamine (DSPE). Polysarcosines have been used as alternatives to polyethylene glycol (PEG) in lipid nanoparticles and to reduce the immunogenicity of administered proteins in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DSPE-Polysarcosine100 involves the conjugation of polysarcosine to DSPE. The process typically includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation with Polysarcosine: The activated DSPE is then reacted with polysarcosine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of DSPE and polysarcosine.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: DSPE-Polysarcosine100 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can take place at the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines .
Scientific Research Applications
DSPE-Polysarcosine100 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in the formulation of therapeutic proteins and mRNA delivery systems to reduce immunogenicity.
Industry: Applied in the production of biocompatible materials and coatings.
Mechanism of Action
The mechanism of action of DSPE-Polysarcosine100 involves its interaction with biological membranes and proteins. The polysarcosine moiety provides stealth properties, reducing recognition by the immune system. This enhances the stability and circulation time of lipid nanoparticles and therapeutic proteins. The DSPE component facilitates the incorporation of the compound into lipid bilayers, aiding in the delivery of therapeutic agents .
Comparison with Similar Compounds
DSPE-Polyethylene Glycol (PEG): Similar to DSPE-Polysarcosine100 but uses polyethylene glycol instead of polysarcosine.
DSPE-Polyglutamic Acid: Another variant where polyglutamic acid is conjugated to DSPE.
DSPE-Polylysine: Uses polylysine as the conjugated polymer.
Uniqueness: this compound is unique due to its polysarcosine moiety, which provides better protein resistance, lower immunogenicity, and improved biocompatibility compared to polyethylene glycol and other polymers .
Properties
Molecular Formula |
C47H92N3O10P |
|---|---|
Molecular Weight |
890.2 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-[[2-[methyl-[2-(methylamino)acetyl]amino]acetyl]amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C47H92N3O10P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46(53)57-41-43(42-59-61(55,56)58-38-37-49-44(51)40-50(4)45(52)39-48-3)60-47(54)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h43,48H,5-42H2,1-4H3,(H,49,51)(H,55,56)/t43-/m1/s1 |
InChI Key |
SJXXROIFDXIGDI-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CN(C)C(=O)CNC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)
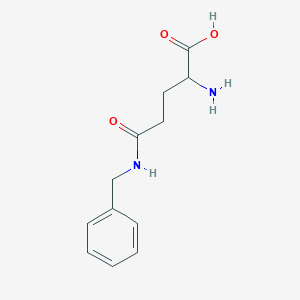
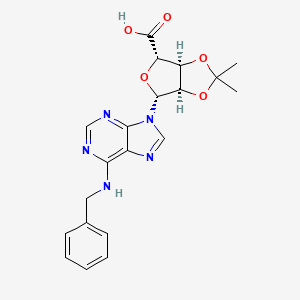
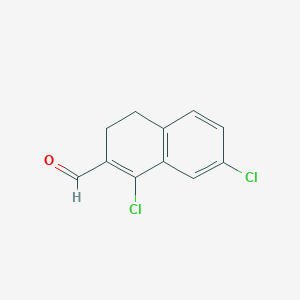
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
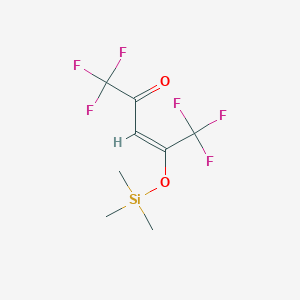
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
